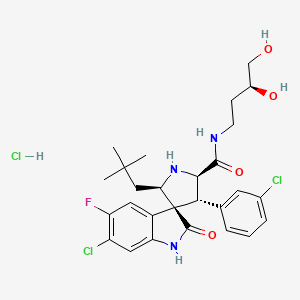

MI-219

Description

Properties

CAS No. |

1201143-87-4 |

|---|---|

Molecular Formula |

C27H33Cl3FN3O4 |

Molecular Weight |

588.9 g/mol |

IUPAC Name |

(2'R,3S,3'R,5'R)-6-chloro-3'-(3-chlorophenyl)-N-[(3S)-3,4-dihydroxybutyl]-5'-(2,2-dimethylpropyl)-5-fluoro-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide;hydrochloride |

InChI |

InChI=1S/C27H32Cl2FN3O4.ClH/c1-26(2,3)12-21-27(17-10-19(30)18(29)11-20(17)32-25(27)37)22(14-5-4-6-15(28)9-14)23(33-21)24(36)31-8-7-16(35)13-34;/h4-6,9-11,16,21-23,33-35H,7-8,12-13H2,1-3H3,(H,31,36)(H,32,37);1H/t16-,21+,22-,23+,27-;/m0./s1 |

InChI Key |

FCPJMURCXCSVLM-KVUUDYJHSA-N |

Isomeric SMILES |

CC(C)(C)C[C@@H]1[C@]2([C@H]([C@@H](N1)C(=O)NCC[C@@H](CO)O)C3=CC(=CC=C3)Cl)C4=CC(=C(C=C4NC2=O)Cl)F.Cl |

Canonical SMILES |

CC(C)(C)CC1C2(C(C(N1)C(=O)NCCC(CO)O)C3=CC(=CC=C3)Cl)C4=CC(=C(C=C4NC2=O)Cl)F.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Preclinical Oncology Profile of MI-219: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of MI-219, a potent and orally active small-molecule inhibitor of the MDM2-p53 interaction. The data presented herein summarizes its mechanism of action, efficacy in various cancer models, pharmacokinetic profile, and safety, establishing a strong rationale for its clinical investigation as a targeted cancer therapeutic.

Core Mechanism of Action: p53 Reactivation

This compound is a highly selective inhibitor of the murine double minute 2 (MDM2) protein, a primary negative regulator of the p53 tumor suppressor. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the inhibition of p53's tumor-suppressing functions. This compound was designed through a structure-based approach to bind to the p53-binding pocket of MDM2 with high affinity, thereby disrupting the MDM2-p53 interaction.[1][2] This disruption liberates p53 from MDM2-mediated degradation, leading to the activation of the p53 pathway.[2][3][4] Activated p53 then transcriptionally upregulates its target genes, including p21 (a cell cycle inhibitor) and MDM2 (in a negative feedback loop), resulting in cell cycle arrest and apoptosis specifically in tumor cells.[1][5]

Caption: Mechanism of action of this compound in reactivating the p53 pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Lines | Comments |

| Binding Affinity (Ki) | 5 nM | Human MDM2 | High affinity for the target protein.[1][2][3][4] |

| Selectivity | >10,000-fold | Over MDMX | Demonstrates high specificity for MDM2 over its homologue MDMX.[2][3][4] |

| IC50 (Cell Growth Inhibition) | 0.2 - 1 µM | Cancer cells with wild-type p53 | Potent inhibition of cell growth in p53 wild-type cancer cells.[1] |

| Selectivity (p53 status) | 20-100 times | Over cancer cells with mutated/deleted p53 | Activity is dependent on the presence of wild-type p53.[1] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Reference |

| SJSA-1 (Osteosarcoma) | 200 mg/kg, once daily (p.o.) for 14 days | 75% | [4] |

| SJSA-1 (Osteosarcoma) | Optimal doses for 14 days | >90% | [1] |

| LNCaP (Prostate Cancer) | Optimal doses for 14 days | >90% | [1] |

Table 3: Pharmacokinetic Profile of this compound

| Species | Dose | Bioavailability (Oral) | t1/2 (Half-life) | Cmax | Reference |

| Rat | 25 mg/kg | 65% | ~2 hours | 6 µM | [1] |

| Mouse, Rat, Dog, Monkey | N/A | Excellent oral bioavailability | N/A | N/A | [3] |

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

Cell Growth Inhibition Assay (WST Assay)

This assay was employed to determine the IC50 values of this compound.

-

Cell Seeding: Cancer cells were seeded in 96-well plates at a specified density and allowed to adhere overnight.

-

Compound Treatment: Cells were treated with a range of concentrations of this compound or vehicle control.

-

Incubation: Plates were incubated for a specified period (e.g., 72 hours).

-

WST Reagent Addition: A water-soluble tetrazolium salt (WST) reagent was added to each well.

-

Incubation and Measurement: After a further incubation period, the absorbance was measured at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Data Analysis: The percentage of cell growth inhibition was calculated relative to the vehicle control, and IC50 values were determined by plotting the percentage of inhibition against the drug concentration.

Co-Immunoprecipitation for MDM2-p53 Interaction

This technique was used to confirm that this compound disrupts the interaction between MDM2 and p53.

-

Cell Lysis: Cells treated with this compound or vehicle control were lysed in a suitable buffer.

-

Immunoprecipitation: The cell lysates were incubated with an antibody specific for MDM2, which was coupled to protein A/G beads.

-

Washing: The beads were washed to remove non-specifically bound proteins.

-

Elution: The bound proteins were eluted from the beads.

-

Western Blotting: The eluted proteins were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against p53 and MDM2 to detect the presence of these proteins in the immunoprecipitated complex. A reduction in the amount of p53 co-immunoprecipitated with MDM2 in this compound-treated cells indicates disruption of the interaction.

In Vivo Xenograft Tumor Models

These models were used to assess the anti-tumor activity of this compound in a living organism.

-

Cell Implantation: Human cancer cells (e.g., SJSA-1 or LNCaP) were subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Tumors were allowed to grow to a palpable size.

-

Treatment: Mice were randomized into treatment and control groups. This compound was administered orally at specified doses and schedules. The control group received a vehicle.

-

Monitoring: Tumor volume and body weight were measured regularly (e.g., twice or three times a week).

-

Endpoint: The study was concluded after a predetermined period or when tumors in the control group reached a certain size.

-

Data Analysis: Tumor growth inhibition was calculated by comparing the average tumor volume in the treated group to the control group.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy of MDM2 inhibitor this compound against lung cancer cells alone or in combination with MDM2 knockdown, a XIAP inhibitor or etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]

MI-219: A Technical Guide to its Binding Affinity and Selectivity for MDM2

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core binding characteristics of MI-219, a small molecule inhibitor of the MDM2-p53 protein-protein interaction. It provides a comprehensive overview of its binding affinity and selectivity, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Binding Affinity and Selectivity Data

This compound is a potent and highly selective inhibitor of the MDM2-p53 interaction. Its binding affinity for MDM2 and its selectivity over the homologous protein MDMX have been quantified using various biochemical and biophysical assays. The following tables summarize the key quantitative data.

| This compound Binding Affinity for MDM2 | |

| Parameter | Value |

| Inhibition Constant (Kᵢ) | 5 nM[1][2][3][4] |

| 13.3 µM[5] |

| This compound Selectivity: MDM2 vs. MDMX | |

| Parameter | Value |

| IC₅₀ for MDMX | >100 µM[1] |

| Estimated Kᵢ for MDMX | 55.7 µM[1] |

| Selectivity (MDMX IC₅₀ / MDM2 Kᵢ) | >10,000-fold[1][2][3][4] |

| Cellular Activity of this compound in p53 Wild-Type Cancer Cell Lines | |

| Parameter | Value |

| IC₅₀ Range | 0.2 - 1 µM[2] |

Experimental Protocols

The determination of this compound's binding affinity and selectivity relies on robust experimental methodologies. The following sections provide detailed protocols for two key assays: Fluorescence Polarization (FP) and Isothermal Titration Calorimetry (ITC).

Fluorescence Polarization (FP) Competition Assay

This assay quantitatively measures the ability of a test compound (this compound) to displace a fluorescently labeled p53-derived peptide from its complex with MDM2.

Materials:

-

Recombinant human MDM2 protein

-

Fluorescently labeled p53-derived peptide (e.g., with Rhodamine)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl)

-

384-well black, non-binding microplates

-

Microplate reader with fluorescence polarization capabilities

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of MDM2 protein in the assay buffer.

-

Prepare a stock solution of the fluorescently labeled p53 peptide in the assay buffer.

-

Prepare a serial dilution of this compound in the assay buffer.

-

-

Assay Setup:

-

In a 384-well plate, add the assay buffer to all wells.

-

Add the fluorescently labeled p53 peptide to all wells at a final concentration of approximately 50 nM.

-

Add the MDM2 protein to all wells (except for negative controls) at a final concentration of approximately 1 µM.

-

Add the serially diluted this compound to the appropriate wells. Include wells with no inhibitor (positive control) and wells with no MDM2 protein (negative control).

-

-

Incubation:

-

Mix the plate gently and incubate at room temperature for 30 minutes, protected from light.

-

-

Measurement:

-

Measure the fluorescence polarization using a microplate reader with appropriate excitation and emission wavelengths for the fluorophore used (e.g., excitation at 531 nm and emission at 595 nm for Rhodamine).

-

-

Data Analysis:

-

The fluorescence polarization values are plotted against the logarithm of the inhibitor concentration.

-

The IC₅₀ value, the concentration of inhibitor that displaces 50% of the fluorescent peptide, is determined by fitting the data to a sigmoidal dose-response curve.

-

The Kᵢ value can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand (this compound) to a protein (MDM2), allowing for the determination of the binding affinity (Kᴅ), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Materials:

-

Recombinant human MDM2 protein

-

This compound

-

Dialysis buffer (e.g., 50 mM Sodium Phosphate pH 6.8, 150 mM NaCl, 1 mM TCEP, 5% DMSO)

-

Isothermal Titration Calorimeter

Procedure:

-

Sample Preparation:

-

Dialyze the MDM2 protein extensively against the dialysis buffer.

-

Dissolve this compound in the same dialysis buffer to ensure no buffer mismatch.

-

-

ITC Experiment Setup:

-

Load the MDM2 protein solution (e.g., 300 µM) into the ITC syringe.

-

Load the this compound solution (e.g., 30 µM) into the sample cell.

-

Equilibrate the system to the desired temperature (e.g., 25°C).

-

-

Titration:

-

Perform a series of injections of the MDM2 solution from the syringe into the this compound solution in the sample cell.

-

Record the heat change after each injection.

-

-

Data Analysis:

-

The raw data, a series of heat spikes corresponding to each injection, is integrated to obtain the heat change per mole of injectant.

-

The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the Kᴅ, n, and ΔH.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.

Caption: The p53-MDM2 signaling pathway and the mechanism of this compound action.

Caption: A typical experimental workflow for determining the binding affinity and selectivity of this compound.

References

- 1. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A fluorescence polarization assay for the identification of inhibitors of the p53-DM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of MI-219 in Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MI-219 is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction, a critical nexus in cancer biology.[1][2][3] In many human cancers with wild-type p53, the tumor suppressor function of p53 is abrogated by its negative regulator, MDM2, which targets p53 for proteasomal degradation.[2] this compound is designed to disrupt this interaction, thereby stabilizing and activating p53, leading to the induction of cell cycle arrest and, significantly, apoptosis in tumor cells.[1][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, quantitative data on its efficacy, and detailed protocols for key experiments to evaluate its apoptotic effects.

Core Mechanism of Action

This compound binds to the p53-binding pocket of MDM2 with high affinity, effectively blocking the MDM2-p53 interaction.[1][3] This disruption prevents the MDM2-mediated ubiquitination and subsequent degradation of p53. The stabilized p53 is then able to accumulate in the nucleus, where it acts as a transcription factor to upregulate the expression of its target genes. These include genes involved in cell cycle arrest (e.g., CDKN1A encoding p21) and apoptosis (e.g., PUMA, BAX).[1][4] A key feature of this compound is its selective induction of apoptosis in tumor cells, while primarily causing cell cycle arrest in normal cells, suggesting a favorable therapeutic window.[1][2]

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of this compound from preclinical studies.

Table 1: Binding Affinity and Selectivity of this compound

| Parameter | Value | Reference |

| Ki for human MDM2 | 5 nM | [1][3] |

| Selectivity for MDM2 over MDMX | >10,000-fold | [1][3] |

Table 2: In Vitro Efficacy of this compound in Cancer Cell Lines with Wild-Type p53

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| SJSA-1 | Osteosarcoma | 0.4 - 0.8 | [1] |

| LNCaP | Prostate Cancer | 0.4 - 0.8 | [1] |

| 22Rv1 | Prostate Cancer | 0.4 - 0.8 | [1] |

| HCT-116 (p53+/+) | Colon Cancer | Potent Inhibition | [1] |

| H460 | Lung Cancer | Selective Inhibition | [5] |

| A549 | Lung Cancer | Selective Inhibition | [5] |

Note: this compound shows 20- to 50-fold weaker activity in cancer cell lines lacking wild-type p53.[1]

Signaling Pathways and Experimental Workflows

p53 Activation Pathway Induced by this compound

Caption: this compound inhibits MDM2, leading to p53 stabilization and activation, resulting in cell cycle arrest and apoptosis.

General Experimental Workflow for Assessing this compound Induced Apoptosis

Caption: Workflow for in vitro evaluation of this compound's effects on cancer cells.

Experimental Protocols

MDM2-p53 Interaction Assay (Fluorescence Polarization)

This assay quantitatively measures the binding of this compound to MDM2 and its ability to displace a fluorescently labeled p53-derived peptide.

Materials:

-

Recombinant human MDM2 protein

-

Fluorescently labeled p53 peptide (e.g., TAMRA-labeled)

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)

-

This compound stock solution (in DMSO)

-

384-well black plates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 384-well plate, add the fluorescently labeled p53 peptide to a final concentration of ~5 nM.

-

Add the recombinant MDM2 protein to a concentration that yields a significant polarization signal (typically in the low nanomolar range).

-

Add the serially diluted this compound or DMSO (vehicle control) to the wells.

-

Incubate the plate at room temperature for 30-60 minutes, protected from light.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.

-

Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay

This protocol determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

-

Cancer cell lines (e.g., SJSA-1, LNCaP) and p53-null counterparts for selectivity assessment.

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well clear-bottom plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the complete culture medium.

-

Remove the old medium and add the medium containing different concentrations of this compound or DMSO (vehicle control).

-

Incubate the cells for 72 hours.

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Incubate for the recommended time (e.g., 1-4 hours for MTT).

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the IC50 value by normalizing the data to the vehicle control and fitting to a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This assay quantifies the percentage of cells undergoing apoptosis and necrosis following treatment with this compound.

Materials:

-

Cancer cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Induce apoptosis by treating cells with this compound for 24-48 hours. Include a vehicle-treated control.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Western Blot for p53 Pathway Proteins

This protocol is used to detect changes in the protein levels of p53 and its downstream targets, p21 and MDM2, as well as markers of apoptosis like cleaved PARP.

Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p53, anti-MDM2, anti-p21, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the treated and control cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Use β-actin as a loading control to normalize protein levels.

Conclusion

This compound represents a promising therapeutic agent that reactivates the p53 tumor suppressor pathway by inhibiting MDM2. This leads to a cascade of events culminating in cell cycle arrest and, most importantly, the selective induction of apoptosis in cancer cells. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and quantify the apoptotic effects of this compound and similar compounds, facilitating further drug development and a deeper understanding of p53-mediated tumor suppression.

References

MI-219: A Potent and Selective MDM2 Inhibitor for Reactivating Wild-Type p53 in Cancer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MI-219, a small-molecule inhibitor targeting the MDM2-p53 interaction, and its therapeutic potential in cancers harboring wild-type p53. This document details the core mechanism of action, preclinical efficacy, and key experimental data related to this compound.

Introduction: The p53-MDM2 Axis as a Therapeutic Target

The tumor suppressor protein p53 plays a pivotal role in maintaining cellular homeostasis by regulating the cell cycle, apoptosis, and DNA repair.[1] In approximately 50% of human cancers, the TP53 gene is mutated, leading to a non-functional p53 protein.[2] However, in the remaining cancers that retain wild-type p53, its tumor-suppressive functions are often abrogated by its primary negative regulator, the murine double minute 2 (MDM2) oncoprotein.[2] MDM2 binds to p53, promoting its ubiquitination and subsequent proteasomal degradation, thereby preventing its accumulation and activity.[3]

The discovery that disrupting the MDM2-p53 interaction can restore p53 function has opened a promising avenue for cancer therapy. Small-molecule inhibitors, such as this compound, have been developed to specifically block this interaction, leading to the reactivation of p53 and selective elimination of cancer cells.[4]

This compound: Mechanism of Action and Preclinical Efficacy

This compound is a potent and highly selective, orally active small-molecule inhibitor of the MDM2-p53 interaction.[4][5] It was designed to fit into the p53-binding pocket of MDM2, thereby preventing the binding of p53.[6]

Biochemical and Cellular Activity

This compound binds to human MDM2 with high affinity, exhibiting a Ki value of 5 nM.[4][5] Notably, it displays remarkable selectivity, with a greater than 10,000-fold preference for MDM2 over its homolog, MDMX.[4][5] This specificity is crucial for minimizing off-target effects.

By disrupting the MDM2-p53 complex, this compound leads to the stabilization and accumulation of p53 in cancer cells with wild-type p53.[4] This, in turn, activates the p53 signaling pathway, resulting in the transcriptional upregulation of p53 target genes, including the cyclin-dependent kinase inhibitor p21.[7][8] The activation of the p53 pathway by this compound has two primary outcomes:

-

Cell Cycle Arrest: this compound induces cell cycle arrest, primarily at the G1 or G2 phase, in both normal and tumor cells.[3]

-

Selective Apoptosis: Crucially, this compound selectively induces apoptosis in tumor cells, while normal cells undergo only cell cycle arrest and are not driven to cell death.[3][4] This selective toxicity is a key therapeutic advantage.

The cellular effects of this compound are strictly dependent on the presence of wild-type p53.[7] In cancer cell lines with mutated or deleted p53, this compound shows significantly weaker activity, with a 20- to 100-fold higher IC50 value.[7]

In Vitro Efficacy

This compound has demonstrated potent growth-inhibitory effects across a range of cancer cell lines harboring wild-type p53.

| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Citation(s) |

| SJSA-1 | Osteosarcoma | Wild-Type | 0.4 - 0.8 | [4] |

| LNCaP | Prostate Cancer | Wild-Type | 0.4 - 0.8 | [4] |

| 22Rv1 | Prostate Cancer | Wild-Type | 0.4 - 0.8 | [4] |

| HCT-116 p53+/+ | Colorectal Carcinoma | Wild-Type | ~1 | [4] |

| FSCCL | Lymphoma | Wild-Type | Data not specified | [9] |

| KM-H2 | Lymphoma | Wild-Type | Data not specified | [9] |

Table 1: In Vitro Cell Growth Inhibition by this compound in Wild-Type p53 Cancer Cell Lines. This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines expressing wild-type p53.

In Vivo Antitumor Activity

Oral administration of this compound has shown robust antitumor activity in preclinical xenograft models of human cancer.

| Tumor Model | Cancer Type | Dosing Regimen | Outcome | Citation(s) |

| SJSA-1 | Osteosarcoma | 200 mg/kg, p.o., q.d. for 14 days | 75% tumor growth inhibition | [8] |

| SJSA-1 | Osteosarcoma | 200 mg/kg, p.o., b.i.d. for 14 days | 86% tumor growth inhibition | [8] |

| LNCaP | Prostate Cancer | Data not specified, treatment for 17 days | Reduction in tumor size from 184 ± 69 mm³ to 134 ± 67 mm³ | [8] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models. This table summarizes the antitumor effects of orally administered this compound in mouse xenograft models of human cancers with wild-type p53. (p.o. - per os/orally; q.d. - once daily; b.i.d. - twice daily)

Importantly, these in vivo studies reported no significant weight loss or other signs of toxicity in the treated animals, highlighting the potential for a favorable therapeutic window.[6][8]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The core mechanism of this compound involves the reactivation of the p53 signaling pathway.

Figure 1: this compound Mechanism of Action. This diagram illustrates how this compound disrupts the MDM2-p53 interaction, leading to p53 activation and subsequent cell cycle arrest and apoptosis in cancer cells with wild-type p53.

Experimental Workflow for Preclinical Evaluation

A typical preclinical workflow to evaluate the efficacy of this compound is outlined below.

Figure 2: Preclinical Evaluation Workflow. This diagram outlines the key in vitro and in vivo experimental steps for assessing the efficacy and mechanism of action of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.

-

Compound Treatment: Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired duration (e.g., 72 hours).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound or vehicle control for the specified time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (BrdU and Propidium Iodide Staining)

This method assesses the distribution of cells in different phases of the cell cycle.

-

BrdU Labeling: Treat cells with this compound. Prior to harvesting, pulse-label the cells with 10 µM Bromodeoxyuridine (BrdU) for 1-2 hours.

-

Cell Fixation: Harvest the cells and fix them in 70% ethanol at -20°C.

-

DNA Denaturation: Treat the fixed cells with 2N HCl to denature the DNA.

-

Antibody Staining: Incubate the cells with an anti-BrdU antibody conjugated to a fluorophore (e.g., FITC).

-

DNA Staining: Resuspend the cells in a solution containing Propidium Iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, MDM2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to study protein-protein interactions.

-

Cell Lysis: Lyse cells in a non-denaturing lysis buffer.

-

Immunoprecipitation: Incubate the cell lysates with an antibody against MDM2 or p53 overnight at 4°C.

-

Immune Complex Capture: Add Protein A/G agarose beads to capture the antibody-protein complexes.

-

Washing: Wash the beads several times to remove non-specific binding.

-

Elution and Western Blotting: Elute the proteins from the beads and analyze the co-immunoprecipitated proteins (p53 or MDM2, respectively) by Western blotting.

TUNEL Assay for Apoptosis in Xenograft Tissues

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation in apoptotic cells within tissue sections.

-

Tissue Preparation: Fix xenograft tumor tissues in formalin and embed in paraffin. Cut thin sections and mount on slides.

-

Deparaffinization and Rehydration: Deparaffinize the tissue sections with xylene and rehydrate through a graded series of ethanol.

-

Permeabilization: Treat the sections with Proteinase K to permeabilize the tissue.

-

TUNEL Reaction: Incubate the sections with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs according to the manufacturer's instructions.

-

Detection: Visualize the labeled cells using either a fluorescent microscope (for fluorescently labeled dUTPs) or a light microscope after adding a chromogenic substrate (for biotin-labeled dUTPs).

-

Quantification: Quantify the percentage of TUNEL-positive (apoptotic) cells.

siRNA-mediated Knockdown of p53

This technique is used to confirm the p53-dependency of this compound's effects.

-

siRNA Transfection: Transfect cancer cells with either a p53-specific siRNA or a non-targeting control siRNA using a suitable transfection reagent.

-

Incubation: Allow the cells to grow for 24-48 hours to achieve effective knockdown of p53.

-

Confirmation of Knockdown: Verify the reduction in p53 protein levels by Western blotting.

-

Functional Assays: Perform cell viability or apoptosis assays on the p53-knockdown and control cells following treatment with this compound to determine if the drug's effect is diminished in the absence of p53.

Conclusion

This compound represents a promising therapeutic agent for the treatment of cancers that retain wild-type p53. Its high potency, selectivity, and oral bioavailability, coupled with its ability to selectively induce apoptosis in tumor cells, make it an attractive candidate for further clinical development. The experimental data and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of reactivating the p53 pathway with MDM2 inhibitors like this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent findings on the role of wild-type and mutant p53 in cancer development and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. p53 continues to surprise: High levels of p53 can suppress apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

MI-219: A Technical Whitepaper on its Preclinical Discovery and Development

Audience: Researchers, scientists, and drug development professionals.

This document provides an in-depth technical guide to the discovery and preclinical development of MI-219, a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.

Introduction

The tumor suppressor protein p53 plays a critical role in preventing cancer formation. In many tumors, p53 function is abrogated through various mechanisms, including overexpression of its negative regulator, MDM2. MDM2 binds to p53, promoting its degradation and inhibiting its transcriptional activity. The restoration of p53 function by inhibiting the MDM2-p53 interaction represents a promising therapeutic strategy for cancer treatment. This compound was designed as a potent, orally bioavailable small-molecule inhibitor targeting this interaction.

Mechanism of Action

This compound is a highly specific inhibitor of the MDM2-p53 interaction. It was designed to fit into the p53-binding pocket of MDM2, thereby blocking the binding of p53 and preventing its subsequent degradation. This leads to the activation of the p53 pathway in cancer cells with wild-type p53, resulting in cell cycle arrest and apoptosis.[1]

The proposed signaling pathway for this compound's mechanism of action is depicted below:

Quantitative Data

In Vitro Potency and Selectivity

This compound demonstrates potent and selective inhibition of the MDM2-p53 interaction and cellular proliferation in cancer cell lines harboring wild-type p53.

| Parameter | Value | Comment |

| Binding Affinity (Ki) to MDM2 | 5 nM | |

| Selectivity for MDM2 over MDMX | >10,000-fold | |

| IC50 in p53 wild-type cancer cells | 0.2 - 1 µM | Dependent on the cell line. |

| IC50 in LNCaP (prostate cancer) | ~0.8 µM | [2] |

| IC50 in 22Rv1 (prostate cancer) | ~0.4 µM | [2] |

Preclinical Pharmacokinetics

Pharmacokinetic properties of this compound were evaluated in several animal models. The data indicates good oral bioavailability and exposure.

| Species | Dosing Route | Dose (mg/kg) | Cmax (µM) | Tmax (h) | t1/2 (h) | Oral Bioavailability (%) |

| Mouse | Oral | 50 | - | - | - | - |

| Rat | Oral | 25 | 6 | - | ~2 | 65 |

| Dog | Oral | - | - | - | - | - |

| Monkey | Oral | - | - | - | - | - |

Data for Cmax, Tmax, t1/2, and oral bioavailability for mouse, dog, and monkey were not fully available in the searched literature.

| Species | Plasma Protein Binding (Unbound Fraction) | Blood-to-Plasma Partitioning Ratio |

| Mouse | 1.39% | - |

| Rat | 4.45% | - |

| Dog | - | - |

| Monkey | - | - |

| Human | 2.5% | - |

Detailed blood-to-plasma partitioning ratios were not available in the searched literature.

In Vivo Antitumor Efficacy

This compound demonstrated significant tumor growth inhibition in xenograft models of human cancers.

| Xenograft Model | Treatment | Dosing Schedule | Tumor Growth Inhibition | Reference |

| SJSA-1 (osteosarcoma) | This compound | 200 mg/kg, p.o., q.d. | 75% | [3] |

| SJSA-1 (osteosarcoma) | This compound | 200 mg/kg, p.o., b.i.d. | 86% | [3] |

| SJSA-1 (osteosarcoma) | Irinotecan | MTD | Less effective than this compound | |

| LNCaP (prostate cancer) | This compound | - | >90% |

Experimental Protocols

Fluorescence Polarization (FP) Assay for MDM2-p53 Interaction

This assay is used to determine the binding affinity of this compound to MDM2.

Principle: The assay measures the change in polarization of fluorescently labeled p53 peptide upon binding to the larger MDM2 protein. Unlabeled this compound competes with the fluorescent peptide for binding to MDM2, causing a decrease in fluorescence polarization.

Workflow:

Detailed Protocol: A general protocol for a fluorescence polarization assay to measure the MDM2-p53 interaction can be adapted for this compound.[4][5][6] Key components include:

-

Recombinant Human MDM2 Protein: Purified protein encompassing the p53-binding domain.

-

Fluorescently Labeled p53 Peptide: A synthetic peptide derived from the p53 transactivation domain, labeled with a fluorophore (e.g., FITC or TAMRA).

-

Assay Buffer: Typically a buffered saline solution (e.g., PBS) containing a non-ionic detergent (e.g., 0.01% Triton X-100) to prevent non-specific binding.

-

Procedure:

-

Add a fixed concentration of MDM2 protein and fluorescent p53 peptide to the wells of a microplate.

-

Add serial dilutions of this compound.

-

Incubate at room temperature to allow the binding to reach equilibrium.

-

Measure fluorescence polarization using a suitable plate reader.

-

Data is analyzed to determine the concentration of this compound that inhibits 50% of the fluorescent peptide binding (IC50), which can then be used to calculate the binding affinity (Ki).

-

Western Blot Analysis for p53 Activation

This method is used to assess the cellular effects of this compound on p53 and its downstream targets.

Principle: Western blotting allows for the detection of specific proteins in a cell lysate. Following treatment with this compound, an increase in the levels of p53 and its transcriptional targets (e.g., p21, MDM2) indicates activation of the p53 pathway.

Workflow:

Detailed Protocol: A general Western blot protocol is adapted for the specific proteins of interest.

-

Cell Lysis: Cells are treated with various concentrations of this compound for different time points. Cells are then lysed in a buffer containing detergents and protease inhibitors to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are loaded onto an SDS-polyacrylamide gel for electrophoresis to separate proteins by size. The separated proteins are then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding. It is then incubated with a primary antibody specific for the protein of interest (e.g., p53, p21, MDM2, or a loading control like GAPDH). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

Detection: A chemiluminescent substrate is added, which reacts with the HRP to produce light. The light is captured on X-ray film or by a digital imager. The intensity of the bands corresponds to the amount of the target protein.

Immunohistochemistry (IHC) for p53 Activation in Tumors

This technique is used to visualize the expression and localization of p53 in tumor tissues from in vivo studies.

Principle: IHC uses antibodies to detect specific antigens in tissue sections. An increase in nuclear p53 staining in tumor sections from this compound-treated animals compared to controls demonstrates in vivo target engagement and pathway activation.

Workflow:

Detailed Protocol: A standard IHC protocol for paraffin-embedded tissues is followed.[7][8]

-

Tissue Processing: Tumors from xenograft studies are excised, fixed in formalin, and embedded in paraffin. Thin sections (4-5 µm) are cut and mounted on slides.

-

Deparaffinization and Rehydration: The paraffin is removed from the tissue sections using xylene, and the sections are rehydrated through a series of graded alcohol solutions.

-

Antigen Retrieval: To unmask the antigenic epitopes, slides are subjected to heat-induced epitope retrieval, often in a citrate buffer (pH 6.0).

-

Staining:

-

Endogenous peroxidase activity is quenched using a hydrogen peroxide solution.

-

Non-specific binding is blocked using a blocking serum.

-

The sections are incubated with a primary antibody against p53.

-

After washing, a biotinylated secondary antibody is applied, followed by an avidin-biotin-peroxidase complex.

-

The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

-

-

Counterstaining and Mounting: The sections are counterstained with hematoxylin to visualize cell nuclei and then dehydrated, cleared, and mounted with a coverslip. The slides are then examined under a microscope to assess the intensity and localization of p53 staining.

Conclusion

This compound is a potent and selective MDM2 inhibitor with a well-defined mechanism of action. Preclinical studies have demonstrated its ability to activate the p53 pathway, leading to cancer cell death in vitro and significant tumor growth inhibition in vivo. Its favorable pharmacokinetic profile supports its potential as an orally administered therapeutic agent. The experimental protocols outlined in this document provide a framework for the continued investigation and development of MDM2 inhibitors. As of the latest available information, this compound has not been reported to have entered clinical trials.

References

- 1. researchgate.net [researchgate.net]

- 2. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A fluorescence polarization assay for the identification of inhibitors of the p53-DM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. diagomics.com [diagomics.com]

- 8. p53 immunohistochemistry protocol [protocols.io]

MI-219: A Potent and Orally Active Small Molecule Inhibitor of the MDM2-p53 Interaction for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The p53 tumor suppressor protein plays a critical role in preventing cancer formation, and its inactivation is a common event in human cancers. In many tumors that retain wild-type p53, its function is abrogated by the overactivity of its primary negative regulator, MDM2. The development of small molecules to inhibit the MDM2-p53 protein-protein interaction is a promising therapeutic strategy to reactivate p53 in cancer cells. This whitepaper provides a comprehensive technical overview of MI-219, a potent, selective, and orally bioavailable small-molecule inhibitor of the MDM2-p53 interaction. We will detail its mechanism of action, present key preclinical data on its biochemical and cellular activity, and provide in-depth experimental protocols for its evaluation.

Introduction

The tumor suppressor protein p53 is a transcription factor that regulates the expression of genes involved in cell cycle arrest, DNA repair, and apoptosis in response to cellular stress. The E3 ubiquitin ligase MDM2 is a master negative regulator of p53, binding to its N-terminal transactivation domain and targeting it for proteasomal degradation. In a significant number of human cancers, the p53 gene remains unmutated (wild-type), but its tumor-suppressive functions are nullified by the overexpression of MDM2. This makes the disruption of the MDM2-p53 interaction an attractive therapeutic strategy for reactivating the p53 pathway in these tumors.

This compound was developed through a structure-based design approach to be a highly potent and specific small-molecule inhibitor that mimics the key interactions of p53 with MDM2.[1] It fits into the hydrophobic pocket of MDM2, thereby blocking the binding of p53 and preventing its degradation. This leads to the accumulation of p53, activation of the p53 pathway, and selective induction of apoptosis in cancer cells, while causing only cell cycle arrest in normal cells.[1][2]

Mechanism of Action

This compound functions by competitively inhibiting the protein-protein interaction between MDM2 and p53. By binding with high affinity to the p53-binding pocket on MDM2, this compound effectively prevents MDM2 from binding to p53.[1] This disruption leads to the stabilization and accumulation of p53 protein levels within the cell. The elevated p53 then acts as a transcription factor, upregulating the expression of its target genes, including p21 (a cell cycle inhibitor) and PUMA (a pro-apoptotic protein).[2][3] The ultimate outcome is the restoration of p53-mediated tumor suppression, leading to cell cycle arrest and selective apoptosis in cancer cells that harbor wild-type p53.[1][4]

Quantitative Data Summary

This compound has been extensively characterized in preclinical studies. The following tables summarize its binding affinity, in vitro cellular potency, and pharmacokinetic properties.

Table 1: Biochemical Potency and Selectivity of this compound

| Parameter | Value | Description | Reference |

| Binding Affinity (Ki) | 5 nM | Dissociation constant for binding to human MDM2. | [1][2][5][6] |

| Selectivity | >10,000-fold | Selectivity for MDM2 over other proteins, including MDMX. | [1][2][6] |

Table 2: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | p53 Status | IC50 Value (µM) | Reference |

| SJSA-1 | Osteosarcoma | Wild-Type | 0.2 - 1 | [1] |

| LNCaP | Prostate Cancer | Wild-Type | 0.2 - 1 | [1] |

| 22Rv1 | Prostate Cancer | Wild-Type | Not specified, but potent | [2] |

| Capan-2 | Pancreatic Cancer | Wild-Type | Not specified, but potent | [3] |

| A549 | Lung Cancer | Wild-Type | Potent | [7][8] |

| H460 | Lung Cancer | Wild-Type | Potent | [7][8] |

| FSCCL | Follicular Lymphoma | Not specified | 2.5 | [9] |

| p53-mutant/null cells | Various | Mutated/Deleted | 20-100x higher than WT | [1] |

Table 3: Preclinical Pharmacokinetic Profile of this compound

| Species | Dose | Route | Bioavailability (%) | t1/2 (hours) | Cmax (µM) | Reference |

| Rat | 25 mg/kg | Oral | 65% | ~2 | 6 | [1] |

| Mouse | 200 mg/kg | Oral | - | - | - | [1] |

| Dog | - | - | Well tolerated | - | - | [1] |

| Monkey | - | - | Stable in plasma | - | - | [1] |

In Vivo Antitumor Activity

This compound has demonstrated significant single-agent antitumor activity in multiple xenograft models.[1] When administered orally, it achieved over 90% tumor growth inhibition in both SJSA-1 (osteosarcoma) and LNCaP (prostate cancer) xenograft models.[1] At optimal doses over a 14-day period, this compound was capable of completely halting tumor growth or inducing partial tumor regression.[1] Importantly, these studies showed that this compound was well-tolerated, with no significant weight loss or other signs of toxicity in the treated animals.[1][5]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

MDM2 Binding Affinity Assay (Fluorescence Polarization)

-

Objective: To determine the binding affinity (Ki) of this compound for the MDM2 protein.

-

Principle: This competitive assay measures the displacement of a fluorescently labeled p53-derived peptide from the MDM2 protein by the inhibitor. The change in fluorescence polarization is proportional to the amount of displaced peptide.

-

Materials:

-

Recombinant human MDM2 protein (N-terminal domain).

-

Fluorescein-labeled p53 peptide (e.g., FAM-PMPLSQLER).

-

Assay Buffer: PBS, 0.01% Triton X-100.

-

This compound compound, serially diluted.

-

Black, low-volume 384-well plates.

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO, followed by a final dilution in Assay Buffer.

-

In each well of the 384-well plate, add 10 µL of the fluorescent peptide at a final concentration of 5 nM.

-

Add 5 µL of the serially diluted this compound or DMSO vehicle control.

-

Initiate the binding reaction by adding 5 µL of MDM2 protein at a final concentration of 10 nM.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure fluorescence polarization using a plate reader (Excitation: 485 nm, Emission: 535 nm).

-

Data are plotted as fluorescence polarization versus inhibitor concentration. The IC50 value is determined using non-linear regression, and the Ki is calculated using the Cheng-Prusoff equation.

-

Cell Viability Assay (CellTiter-Glo®)

-

Objective: To determine the IC50 value of this compound in various cancer cell lines.

-

Principle: This assay quantifies ATP, an indicator of metabolically active cells. The amount of luminescence is directly proportional to the number of viable cells.

-

Materials:

-

Cancer cell lines (e.g., SJSA-1, LNCaP, A549).

-

Appropriate cell culture medium and supplements.

-

This compound compound.

-

CellTiter-Glo® Luminescent Cell Viability Assay kit.

-

White, opaque 96-well plates.

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.

-

Treat cells with a range of this compound concentrations (e.g., 0.01 to 100 µM) or DMSO as a vehicle control.

-

Incubate for 72 hours at 37°C in a 5% CO2 incubator.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).

-

Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate-reading luminometer.

-

Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value by plotting a dose-response curve.

-

Western Blot Analysis for p53 Pathway Activation

-

Objective: To confirm this compound-induced stabilization of p53 and upregulation of its target genes (MDM2, p21).

-

Materials:

-

Cancer cells treated with this compound.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

Primary antibodies: anti-p53, anti-MDM2, anti-p21, anti-β-actin (loading control).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate (ECL).

-

-

Procedure:

-

Treat cells (e.g., Capan-2) with increasing concentrations of this compound (0-25 µM) for 24 hours.[3]

-

Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply ECL substrate.

-

Visualize protein bands using a chemiluminescence imaging system. Analyze the band intensities to show dose-dependent upregulation of p53, MDM2, and p21.[2][3]

-

Visualizing Workflows and Logical Relationships

Experimental Workflow for this compound Evaluation

The following diagram outlines a typical preclinical workflow for evaluating a novel MDM2 inhibitor like this compound.

Logical Framework of this compound's Anticancer Effect

This diagram illustrates the logical progression from molecular interaction to the therapeutic outcome.

Conclusion and Future Directions

This compound is a well-characterized, potent, and selective small-molecule inhibitor of the MDM2-p53 interaction with promising preclinical antitumor activity. Its oral bioavailability and favorable safety profile make it an attractive candidate for clinical development. The data strongly support its potential as a therapeutic agent for the treatment of cancers that retain wild-type p53. Future investigations should focus on combination strategies, particularly with conventional chemotherapeutics like etoposide, where this compound has shown a sensitizing effect.[7][10] Further clinical trials are warranted to fully assess the safety and efficacy of this new class of therapy in human cancer patients.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ar.iiarjournals.org [ar.iiarjournals.org]

- 8. ar.iiarjournals.org [ar.iiarjournals.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Efficacy of MDM2 inhibitor this compound against lung cancer cells alone or in combination with MDM2 knockdown, a XIAP inhibitor or etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]

structural analysis of MI-219 and MDM2 interaction

An In-depth Technical Guide on the Structural Analysis of the MI-219 and MDM2 Interaction

Introduction

The tumor suppressor protein p53 is a critical regulator of cellular processes, including cell cycle arrest, apoptosis, and DNA repair.[1] Its function is compromised in a majority of human cancers, either through direct mutation or through inhibition by its primary negative regulator, the E3 ubiquitin ligase Murine Double Minute 2 (MDM2).[1][2] In cancers with wild-type p53, the protein's tumor-suppressive functions are often abrogated by overexpression of MDM2, which binds to p53, inhibits its transcriptional activity, and promotes its degradation via the ubiquitin-proteasome system.[2][3][4]

The disruption of the MDM2-p53 protein-protein interaction has emerged as a promising therapeutic strategy for reactivating p53 in cancer cells.[1] this compound is a potent and selective small-molecule inhibitor of this interaction.[5][6] Developed through a structure-based design approach, this compound is a spiro-oxindole derivative that mimics key p53 residues, enabling it to bind with high affinity to a deep hydrophobic pocket on the N-terminal domain of MDM2.[5][7][8] This guide provides a detailed technical overview of the structural and quantitative aspects of the this compound and MDM2 interaction, intended for researchers and professionals in drug development.

Data Presentation: Quantitative Analysis of Inhibitor Binding

This compound binds to human MDM2 with a high degree of potency and selectivity. Its binding affinity has been quantified using various biochemical assays, with data consistently demonstrating its superiority over earlier inhibitors and its specificity for MDM2 over its homolog, MDMX.

| Compound | Target | Binding Affinity (Ki) | IC50 | Notes |

| This compound | MDM2 | 5 nM[1][5][6][7][9] | 0.2-1 µM (in cancer cells)[6] | Orally bioavailable and highly selective.[5][6] |

| MDMX | >50 µM[7] (Estimated Ki = 55.7 µM)[5] | >100 µM[5] | >10,000-fold selective for MDM2 over MDMX.[1][5][7][9] | |

| MI-63 | MDM2 | 3 nM[7] | An early analogue of this compound with poor pharmacokinetic properties.[5] | |

| MDMX | >50 µM[7] | |||

| Nutlin-3 | MDM2 | 36 nM[5][7] | A well-studied MDM2 inhibitor used as a benchmark.[7] | |

| MDMX | 9.4 µM - 25 µM[5][7] | Significantly less selective than this compound. | ||

| p53 Peptide | MDM2 / MDMX | - | Binds to both MDM2 and MDMX with similar affinities.[5] | |

| SAR405838 (MI-773) | MDM2 | 0.88 nM[10] | An optimized analogue of this compound that entered clinical trials.[10] |

Structural Basis of Interaction

The interaction between p53 and MDM2 is localized to the N-terminal domains of both proteins.[2] The crystal structure of the complex reveals that a short alpha-helical region of p53 inserts into a deep hydrophobic cleft on the surface of MDM2.[2] Three key hydrophobic residues of p53—Phe19, Trp23, and Leu26—are crucial for this interaction, as they dock into corresponding sub-pockets within the MDM2 cleft.[2][7]

This compound was designed to mimic the presentation of these three critical p53 residues.[5] Its spiro-oxindole core serves as a scaffold to position substituents that occupy the Trp23, Leu26, and Phe19 pockets of MDM2, thereby competitively inhibiting the binding of p53.[7] Computational modeling and co-crystal structures of similar compounds confirm that the inhibitor's 6-chlorooxindole unit effectively mimics the native Trp23 configuration of p53.[7][10] This structural mimicry is the basis for this compound's high-affinity binding to MDM2.

Signaling Pathway and Mechanism of Action

In unstressed cells, MDM2 maintains low levels of p53. Upon inhibition of the MDM2-p53 interaction by this compound, p53 is stabilized and accumulates in the nucleus. This leads to the activation of the p53 transcriptional program, resulting in the upregulation of target genes such as CDKN1A (encoding p21) and MDM2 itself, creating a feedback loop.[2][9] The activation of p21 leads to cell cycle arrest, while the induction of other targets can trigger apoptosis, selectively in tumor cells.[1][5]

Caption: MDM2-p53 signaling and this compound's inhibitory mechanism.

Experimental Protocols

The characterization of the this compound and MDM2 interaction relies on a suite of biochemical and cell-based assays.

Fluorescence Polarization (FP)-Based Competitive Binding Assay

This is a high-throughput method used to determine the binding affinity (Ki) of inhibitors.[11]

Principle: The assay measures the change in the tumbling rate of a fluorescently labeled p53-derived peptide. When the small, fluorescent peptide is unbound, it tumbles rapidly in solution, causing significant depolarization of emitted light. Upon binding to the much larger MDM2 protein, its tumbling slows, and the emitted light remains highly polarized. A competitive inhibitor like this compound will displace the fluorescent peptide from MDM2, leading to a decrease in fluorescence polarization.

Protocol Outline:

-

A reaction mixture is prepared containing a constant concentration of recombinant human MDM2 protein and a fluorescently labeled p53 peptide probe (e.g., PMDM6-F).[12]

-

Serial dilutions of the inhibitor (this compound) are added to the mixture.

-

The reaction is incubated to reach binding equilibrium.

-

Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters.

-

The data are plotted as polarization versus inhibitor concentration, and the IC50 value is determined from the resulting sigmoidal curve.

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the fluorescent probe.

Co-immunoprecipitation (Co-IP) and Western Blotting

This technique is used to confirm the disruption of the endogenous MDM2-p53 interaction within cells.[5]

Protocol Outline:

-

Cancer cells with wild-type p53 (e.g., SJSA-1) are cultured and treated with this compound or a vehicle control for a specified time (e.g., 15-24 hours).[5]

-

Cells are harvested and lysed using a non-denaturing lysis buffer to preserve protein-protein interactions.

-

The protein lysate is pre-cleared with protein A/G beads to reduce non-specific binding.

-

An antibody specific to MDM2 is added to the lysate to form an antibody-MDM2-p53 complex.

-

Protein A/G beads are added to capture the antibody-protein complexes, immunoprecipitating MDM2 and any bound proteins.

-

The beads are washed to remove non-specifically bound proteins.

-

The captured proteins are eluted from the beads and separated by size using SDS-PAGE.

-

The separated proteins are transferred to a membrane (e.g., PVDF) and probed with a primary antibody against p53, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

-

A decrease in the p53 signal in the this compound-treated sample compared to the control indicates that this compound has disrupted the intracellular MDM2-p53 interaction.

Experimental Workflow Diagram

The discovery and validation of an MDM2 inhibitor like this compound follows a logical progression from initial design to in vivo testing.

Caption: A typical workflow for the development of an MDM2 inhibitor.

Conclusion

This compound is a landmark small-molecule inhibitor that validates the therapeutic strategy of targeting the MDM2-p53 interaction. Its design is rooted in a deep structural understanding of how p53 binds to MDM2, allowing it to act as a potent and highly specific p53 mimetic. The quantitative data from biochemical and cellular assays consistently demonstrate its ability to bind MDM2 with nanomolar affinity and disrupt the endogenous protein complex, leading to p53 activation and selective killing of tumor cells.[1][5] The experimental protocols detailed herein provide a robust framework for identifying and characterizing similar inhibitors. The success of this compound and its derivatives has paved the way for multiple MDM2 inhibitors to advance into clinical trials, offering a promising new avenue for cancer therapy.[4]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Efficacy of MDM2 inhibitor this compound against lung cancer cells alone or in combination with MDM2 knockdown, a XIAP inhibitor or etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical characterization of this compound, A novel, potent and orally active small molecule inhibitor of the MDM2-p53 interaction. | Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 7. The Structure-Based Design of Mdm2/Mdmx–p53 Inhibitors Gets Serious - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

MI-219: A Deep Dive into its Impact on Cell Cycle Progression

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

MI-219 is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction, a critical node in cell cycle regulation and tumor suppression. By disrupting this interaction, this compound liberates the tumor suppressor protein p53 from its negative regulator, MDM2, leading to the activation of the p53 signaling pathway. This activation culminates in two primary cellular outcomes with significant therapeutic implications: cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on cell cycle progression across various cancer cell lines, detailed experimental protocols for assessing its activity, and visual representations of the key signaling pathways and experimental workflows.

Mechanism of Action: Restoring p53 Function

This compound operates by specifically binding to the p53-binding pocket of the MDM2 protein. This competitive inhibition prevents MDM2 from binding to p53, thereby blocking MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53. The stabilization and accumulation of p53 in the nucleus allows it to function as a transcription factor, upregulating the expression of its target genes. Among the most critical of these target genes is CDKN1A, which encodes the cyclin-dependent kinase inhibitor p21.

The p21 protein plays a pivotal role in mediating cell cycle arrest by inhibiting the activity of cyclin-CDK complexes, primarily Cyclin E-CDK2 and Cyclin D-CDK4/6, which are essential for the G1/S transition. By inhibiting these complexes, p21 effectively halts the cell cycle at the G1 checkpoint, preventing entry into the DNA synthesis (S) phase. Additionally, this compound has been shown to induce a G2/M arrest, further impeding cell proliferation.[1][2][3][4]

In cancer cells with wild-type p53, this restoration of p53 function not only leads to cell cycle arrest but also triggers the intrinsic apoptotic pathway through the upregulation of pro-apoptotic proteins such as PUMA and Bax.[1][5] This dual mechanism of inducing cell cycle arrest and apoptosis makes this compound a promising therapeutic agent for cancers harboring wild-type p53.

References

- 1. Androgen Suppresses Proliferation of Castration-Resistant LNCaP 104-R2 Prostate Cancer Cells via Androgen Receptor, Skp2, and c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. p53-dependent p21-mediated growth arrest pre-empts and protects HCT116 cells from PUMA-mediated apoptosis induced by EGCG - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differences in p53 status significantly influence the cellular response and cell survival to 1,25-dihydroxyvitamin D3-metformin cotreatment in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Detecting p53 Activation by MI-219 Using Western Blot

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for assessing the activation of the tumor suppressor protein p53 in response to treatment with MI-219, a small molecule inhibitor of the MDM2-p53 interaction. The primary method described is Western blotting, a fundamental technique for detecting specific proteins in a sample. These guidelines are intended for researchers in oncology, cell biology, and drug development who are investigating the therapeutic potential of targeting the p53 pathway.

Introduction

The p53 tumor suppressor protein plays a critical role in regulating cell cycle arrest, apoptosis, and DNA repair in response to cellular stress.[1] In many cancers with wild-type p53, its function is abrogated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[1][2] this compound is a potent and selective small-molecule inhibitor of the MDM2-p53 interaction.[3][4][5] By binding to MDM2, this compound prevents the degradation of p53, leading to its accumulation and activation.[3][4] This activation of p53 can induce cell cycle arrest and apoptosis specifically in tumor cells, making this compound a promising candidate for cancer therapy.[3][4] Western blotting is a key technique to verify the efficacy of this compound by detecting the upregulation of p53 and its downstream targets, such as p21 and MDM2 itself (a transcriptional target of p53).[6]

Signaling Pathway of this compound Induced p53 Activation

Caption: Mechanism of this compound induced p53 activation.

Experimental Protocol: Western Blot for p53 Activation

This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect p53, phospho-p53 (Ser15), p21, and MDM2.

Materials:

-

Cell culture medium and supplements

-

This compound (stock solution in DMSO)

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[7][8]

-

BCA Protein Assay Kit

-

Laemmli sample buffer (2x)[9]

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Anti-p53 (total p53)

-

Anti-phospho-p53 (Ser15)

-

Anti-p21

-

Anti-MDM2

-

Anti-GAPDH or β-actin (loading control)

-

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at a suitable density and allow them to attach overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) or a vehicle control (DMSO) for different time points (e.g., 6, 12, 24 hours).[10]

-

-

Cell Lysis:

-

Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.[9][11]

-

Aspirate the PBS and add ice-cold lysis buffer (e.g., 1 mL for a 10 cm dish).[11]

-

Scrape the cells and transfer the lysate to a pre-cooled microcentrifuge tube.[9]

-

Incubate on ice for 30 minutes with occasional vortexing.[11]

-

Centrifuge the lysate at 12,000 x g for 15-20 minutes at 4°C.[7]

-

Transfer the supernatant (protein extract) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

-

Sample Preparation:

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

Experimental Workflow

Caption: Western Blot workflow for p53 activation analysis.

Data Presentation

The following table summarizes expected quantitative outcomes from Western blot analysis following this compound treatment. The fold change is relative to the vehicle-treated control cells.

| Target Protein | Expected Outcome with this compound Treatment | Example Fold Change (relative to control) | Reference |

| Total p53 | Increased expression | 3 - 10 fold | [6] |

| Phospho-p53 (Ser15) | Increased phosphorylation | 2 - 5 fold | [1][13] |

| p21 | Increased expression | 5 - 15 fold | [6] |

| MDM2 | Increased expression | 4 - 8 fold | [6] |

| GAPDH / β-actin | No significant change | ~1 fold | N/A |

Conclusion

The protocol described provides a robust framework for investigating the activation of p53 by this compound. By following these steps, researchers can effectively demonstrate the mechanism of action of this MDM2 inhibitor and quantify its effects on the p53 signaling pathway. This information is crucial for the preclinical evaluation of this compound and other drugs targeting this critical tumor suppressor pathway.

References

- 1. p53 Antibody | Cell Signaling Technology [cellsignal.com]

- 2. Mechanism of p53 stabilization by ATM after DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. origene.com [origene.com]

- 8. Choosing a Lysis Buffer for Western Blot (WB) | Cell Signaling Technology [cellsignal.com]

- 9. Sample preparation for western blot | Abcam [abcam.com]

- 10. researchgate.net [researchgate.net]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]

- 13. p53 Monoclonal Antibody (PAb 1801) (MA5-11296) [thermofisher.com]

Application Notes and Protocols: Quantifying Apoptosis in MI-219 Treated Cells using Annexin V/PI Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction